Morpholinosulfur trifluoride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Morpholinosulfur trifluoride involves complex reactions that allow for the creation of novel chemical compounds. For example, it has been used in the development of DNA-dependent protein kinase inhibitors through a process that includes the Baker-Venkataraman rearrangement to enable the generation of the chromenone scaffold, demonstrating its versatility in organic synthesis (Aristegui et al., 2006).

Molecular Structure Analysis

The molecular structure of Morpholinosulfur trifluoride derivatives has been analyzed through various methods. For instance, N-fluoroalkylated morpholinos represent a new class of nucleoside analogues, with their synthesis showcasing the compound's ability to incorporate fluorinated elements into complex molecules (Debreczeni et al., 2022).

Chemical Reactions and Properties

Morpholinosulfur trifluoride is used in various chemical reactions, including the sulfonylthiolation of arenes, indicating its significant role in introducing sulfonyl groups into aromatic compounds (Kanemoto et al., 2021).

Physical Properties Analysis

Its physical properties, such as melting points and solubility, are critical for its application in synthesis processes. Morpholinodifluorosulfinium tetrafluoroborate, a related compound, exemplifies these considerations, being described as an off-white crystalline powder with specific solubility characteristics and requiring careful handling due to its reactivity and toxicity (Mahé & Paquin, 2013).

Chemical Properties Analysis

The chemical properties of Morpholinosulfur trifluoride, including its reactivity with various organic and inorganic substrates, are foundational to its utility in synthesis. Its role in promoting the synthesis of bis(indolyl)methanes underlines its effectiveness as a catalyst in condensation reactions, showcasing its broad applicability in organic chemistry (Balaskar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Morpholinosulfur trifluoride, also known as Morph-DAST, is utilized in the fluorination of cyclic α,α-dialkoxy ketones, leading to 1,2-dialkoxy-1,2-difluorinated compounds. This process contributes to the synthesis of multifunctionalized carbo- and heterocyclic compounds, important in pharmaceutical and biotechnological applications (Surmont et al., 2010).

Ring-Expansion Synthesis

It mediates ring-expansion of substituted cyclic β-amino alcohols, efficiently preparing trans and cis 5-fluoropipecolic acids. These acids have potential applications in the pharmaceutical and biotechnology industries (Mykhailiuk et al., 2011).

Synthesis of Nucleoside Analogues

Morpholinosulfur trifluoride is employed in the efficient synthesis of N-fluoroalkylated morpholino nucleoside analogs, which are significant in nucleoside-based drug discovery and pharmacological research (Debreczeni et al., 2022).

Selective Activation in Organic Reactions

It is used for selective activation in the sulfonylthiolation of arenes via SS-morpholino dithiosulfonate, allowing access to diverse multifunctionalized sulfides through electrophilic aromatic substitution and sulfur extrusion (Kanemoto et al., 2021).

Relative Stability and Safety

Morpholinosulfur trifluoride is noted for its relative thermal stability compared to other aminosulfur trifluorides, offering a safer alternative for alcohol fluorination (Messina et al., 1989).

Improved Methods in Synthesis

It plays a role in the synthesis of key precursors for DNA-dependent protein kinase inhibitors, highlighting its importance in the development of new therapeutic agents (Aristegui et al., 2006).

Enhanced Molecular Transport

Morpholinosulfur trifluoride is involved in the design of dendritic transporters that efficiently deliver Morpholino antisense oligos into cells, which is crucial for advancing the application of antisense technology in animal research and therapeutics (Li & Morcos, 2008).

Safety And Hazards

Morpholinosulfur trifluoride is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water and containers may explode when heated . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

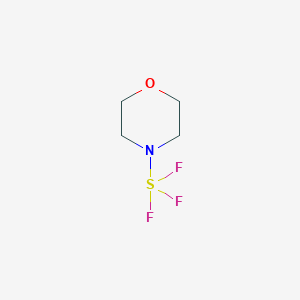

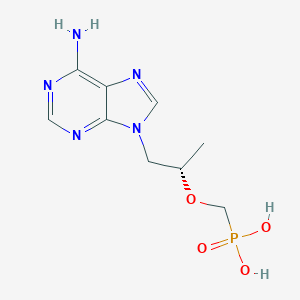

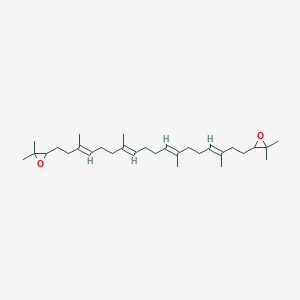

trifluoro(morpholin-4-yl)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXIRMVZNARBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369812 | |

| Record name | Morpholinosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholinosulfur trifluoride | |

CAS RN |

51010-74-3 | |

| Record name | Morpholinosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinylsulfur trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)